(+)-cis-Isopulegone

Description

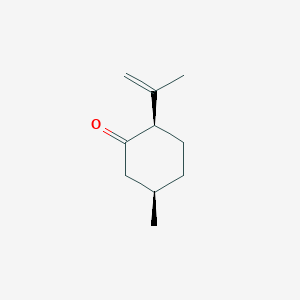

Structure

2D Structure

3D Structure

Properties

CAS No. |

52152-10-0 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2R,5R)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 |

InChI Key |

RMIANEGNSBUGDJ-RKDXNWHRSA-N |

SMILES |

CC1CCC(C(=O)C1)C(=C)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)C1)C(=C)C |

Canonical SMILES |

CC1CCC(C(=O)C1)C(=C)C |

Origin of Product |

United States |

Occurrence, Isolation, and Biosynthesis

Natural Occurrence in Aromatic Plant Species

(+)-cis-Isopulegone is a naturally occurring compound found in a variety of aromatic plants. Its presence is particularly notable in the essential oils of certain species, contributing to their characteristic aroma and chemical profile.

Presence in Mentha Species

The genus Mentha, which includes well-known species like peppermint and spearmint, is a significant natural source of this compound. Research has identified this compound in the essential oils of several Mentha species. For instance, studies on peppermint (Mentha piperita) have shown that this compound is a key intermediate in the biosynthesis of menthol (B31143). nih.gov It has also been detected in Mentha longifolia, where its concentration can vary among different varieties. rroij.com The compound is also found in Mentha arvensis and Mentha pulegium. naturalproducts.net

Identification in Other Plant Genera

Beyond the Mentha genus, this compound has been identified in other aromatic plants. In a study on Clinopodium odorum, a shrub native to Argentina and Bolivia, this compound was found to be a significant volatile component, constituting 12.1% of the essential oil in wild plant samples. scholarena.comresearchgate.net Similarly, it is listed as a minor compound in the essential oil of Hedeoma multiflorum, another aromatic plant from Argentina. researchgate.netms-editions.clidecefyn.com.ar

Table 1: Natural Occurrence of this compound in Various Plant Species

Enzymatic Biosynthetic Pathways and Mechanistic Elucidation

The formation of this compound is a critical step within the broader monoterpenoid biosynthesis pathway, particularly in plants like peppermint. This process involves a series of enzymatic reactions that have been the subject of detailed scientific investigation.

Position within the Monoterpenoid Biosynthesis Pathway

The biosynthesis of monoterpenoids in peppermint begins with the conversion of geranyl diphosphate (B83284) to (-)-limonene (B1674923). pnas.orgnih.gov This is followed by a series of hydroxylation and oxidation steps to form (-)-isopiperitenone (B1197589). pnas.orgnih.gov It is at this stage that this compound is formed, positioning it as a crucial intermediate in the pathway leading to the production of pulegone (B1678340), menthone, and ultimately, menthol. nih.govpnas.orgnih.govnih.gov

The established pathway demonstrates that (-)-isopiperitenone is first reduced to form this compound, which is then isomerized to (+)-pulegone. nih.gov This finding corrected earlier hypotheses that suggested piperitenone (B1678436) was the direct intermediate between (-)-isopiperitenone and (+)-pulegone. nih.gov

Role of Isopiperitenone Reductase (IPR) in this compound Formation

The conversion of (-)-isopiperitenone to this compound is catalyzed by the enzyme (-)-isopiperitenone reductase (IPR). pnas.orgnih.govacs.org This enzyme facilitates the reduction of the endocyclic double bond of (-)-isopiperitenone in an NADPH-dependent reaction. nih.govnih.gov The recombinant IPR from peppermint has been characterized and shows a high affinity for its substrate, with a K(m) value of 1.0 µM for (-)-isopiperitenone. researchgate.net This enzymatic step is pivotal as it sets the stereochemistry for the subsequent intermediates in the menthol pathway.

Isomerization to (+)-Pulegone Catalyzed by Isopulegone (B1219328) Isomerase (IPGI)

Following its formation, this compound is converted to (+)-pulegone through an isomerization reaction catalyzed by the enzyme this compound isomerase (IPGI). pnas.orgnih.govnih.govnih.gov This enzyme facilitates the migration of the double bond from the isopropenyl side chain into conjugation with the carbonyl group of the ring. nih.govnih.gov For a long time, the gene encoding IPGI in Mentha was unidentified, representing a "missing link" in the complete elucidation of the menthol biosynthetic pathway. nih.govnih.govresearchgate.net However, research has shown that a bacterial Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida can effectively function as an IPGI, catalyzing this important isomerization step. nih.govnih.govresearchgate.netacs.org

Table 2: Enzymes Involved in the Biosynthesis of this compound and its Conversion to (+)-Pulegone

Elucidation of Enzyme Kinetics and Cofactor Requirements

The formation of this compound is a critical step in the biosynthesis of menthol and other p-menthane (B155814) monoterpenoids in plants of the Mentha genus. nih.gov This reaction is catalyzed by the enzyme (-)-isopiperitenone reductase (IPR), which facilitates the reduction of (-)-isopiperitenone. nih.govnih.gov

The enzymatic conversion of (-)-isopiperitenone to this compound is a stereoselective conjugate reduction of an α,β-unsaturated ketone. acs.orgnih.gov This reduction specifically targets the endocyclic double bond of (-)-isopiperitenone. nih.gov The reaction has an absolute requirement for a nicotinamide (B372718) cofactor, specifically NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form), which serves as the electron donor for the reduction. nih.govuniprot.orgnih.gov Studies have shown that the reverse reaction, the oxidation of this compound, is essentially undetectable in vitro. oup.comoup.com

In Mentha piperita (peppermint), the enzymes involved in this biosynthetic pathway, including IPR, are localized within the secretory cells of peltate glandular trichomes, which are specialized structures on the leaf surface. nih.gov The pathway is highly compartmentalized, with different enzymatic steps occurring in various subcellular locations such as leucoplasts, mitochondria, and the cytosol. nih.govpnas.org The reduction of (-)-isopiperitenone to this compound occurs in the cytosol. pnas.org

Kinetic analyses of the enzymes in the p-menthane monoterpenoid pathway have revealed significant enantioselectivity. For instance, the IPR from peppermint shows a preference for intermediates of the pathway that originates from (-)-4S-limonene. osti.gov In contrast, the IPR from Japanese catnip (Schizonepeta tenuifolia) prefers intermediates from the pathway involving (+)-4R-limonene. osti.gov

The subsequent step in the pathway involves the isomerization of this compound to (+)-pulegone, catalyzed by this compound isomerase (IPI). nih.govnih.gov Early research on this isomerase from Mentha indicated it is a cofactor-free enzyme. nih.gov

A chemoenzymatic approach has been developed for the preparative scale synthesis of this compound from (-)-isopiperitenone using IPR. acs.org This biotransformation utilizes a cofactor regeneration system involving glucose and glucose dehydrogenase (GDH) to continuously supply the required NADP⁺ for the IPR reaction. acs.org

| Enzyme | Substrate | Product | Cofactor |

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | This compound | NADPH |

| This compound Isomerase (IPI) | This compound | (+)-Pulegone | None |

Chemodiversity and Chemotype Variation in Plant Populations

The accumulation of this compound and its downstream derivatives exhibits significant variation within and between plant populations, a phenomenon known as chemodiversity. This chemical diversity gives rise to distinct chemotypes, which are populations of a species that differ in their chemical constituents. sci-hub.senih.gov In the context of Mentha and other aromatic plants, these chemotypes are often defined by the dominant monoterpenoid in their essential oil profile. peerj.com

For example, different chemotypes of Mentha haplocalyx have been identified, including l-menthol, pulegone, and carvone (B1668592) chemotypes. peerj.com Similarly, various chemotypes have been observed in Mentha spicata (spearmint) and Mentha longifolia. sci-hub.sepeerj.com The occurrence of these chemotypes highlights the plasticity of the monoterpenoid biosynthetic pathway and the various metabolic fates of key intermediates like this compound.

Factors Influencing this compound Accumulation

The accumulation of this compound and its subsequent conversion products is influenced by a combination of developmental and environmental factors. The highest rates of monoterpene biosynthesis, and thus the flux through the pathway involving this compound, are typically observed during the period of maximal leaf expansion. nih.govpnas.org

Several environmental stress conditions are known to affect the composition of essential oils in Mentha species. Factors such as low light intensity, water deficit, and high night temperatures can lead to the accumulation of (+)-pulegone, the isomer of this compound. pnas.orgnih.govoup.com This suggests a potential bottleneck or altered regulation at the steps immediately following the formation of this compound under stress.

Studies on Clinopodium odorum have shown that in vitro culture conditions, including the composition of the growth medium and the presence of plant growth regulators, can influence the production of volatile organic compounds, including cis-isopulegone and pulegone. scholarena.com For instance, the biosynthesis of pulegone was found to be sensitive to the salt concentration in the culture medium. scholarena.com

Genetic and Environmental Regulation of Biosynthetic Flux

The flux through the monoterpenoid biosynthetic pathway, including the steps involving this compound, is primarily regulated at the level of gene expression. nih.govpnas.org The developmental stage of the plant and environmental cues modulate the transcription of genes encoding the biosynthetic enzymes. nih.govmdpi.com

In peppermint, the expression of genes for several enzymes in the pathway, including those leading to and from this compound, is developmentally regulated and localized to the glandular trichomes. nih.govnih.gov For instance, low light conditions can lead to a transient increase in (+)-pulegone. pnas.org This has been linked to the downregulation of the gene encoding pulegone reductase (PR), the enzyme that converts (+)-pulegone to (-)-menthone (B42992). pnas.orgmdpi.com

Furthermore, there is evidence of feedback regulation within the pathway. The accumulation of (+)-menthofuran, a side-product derived from (+)-pulegone, has been shown to decrease the transcript levels of the pulegone reductase gene, leading to an increase in (+)-pulegone content. nih.gov This suggests a complex regulatory network that controls the metabolic fate of (+)-pulegone, which is directly formed from this compound.

The existence of distinct chemotypes is a direct result of genetic differences in the enzymes of the biosynthetic pathway. peerj.com For example, the variation in the relative amounts of menthol, pulegone, and carvone in different Mentha haplocalyx chemotypes is due to differences in the expression and activity of key enzymes such as (-)-isopiperitenone reductase and (+)-pulegone reductase. peerj.com

| Factor | Effect on Biosynthetic Flux | Reference |

| Genetic | Determines the presence and activity of key enzymes, leading to different chemotypes. | peerj.com |

| Developmental Stage | Highest biosynthetic rates during maximal leaf expansion. | nih.govpnas.org |

| Low Light | Can lead to increased (+)-pulegone accumulation due to downregulation of pulegone reductase. | pnas.orgmdpi.com |

| High Night Temperatures | Promotes accumulation of (+)-pulegone. | nih.govoup.com |

| Water Deficit | Promotes accumulation of (+)-pulegone. | nih.govoup.com |

| Feedback Regulation | Accumulation of (+)-menthofuran downregulates pulegone reductase gene expression. | nih.gov |

Advanced Synthetic Methodologies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic reactions to create efficient synthetic pathways. This is particularly useful for producing non-commercially available intermediates in biosynthetic pathways, such as (+)-cis-isopulegone. acs.orgnih.gov A key advantage of this approach is the ability to perform highly specific transformations under mild conditions, often avoiding the need for protecting groups and reducing waste. acs.org

Bioreduction Strategies Utilizing Specific Enzymes (e.g., IPR-mediated reductions)

A critical step in the chemoenzymatic synthesis of this compound is the stereoselective reduction of (−)-isopiperitenone. acs.orgnih.govacs.org This transformation is effectively catalyzed by (−)-isopiperitenone reductase (IPR), an enzyme native to the peppermint plant (Mentha piperita). acs.orgnih.gov

The IPR-mediated reduction specifically targets the carbon-carbon double bond of (−)-isopiperitenone, a process known as conjugate reduction, to yield this compound. acs.orgnih.gov This enzymatic step is highly efficient, with studies demonstrating full conversion of the substrate within an hour. acs.org In a preparative scale biotransformation, IPR was used to convert (−)-isopiperitenone to approximately 600 mg of this compound. acs.orgrsc.org The reaction typically includes a cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH) to recycle NADP⁺, which is essential for the reductase's activity. acs.org

The proposed mechanism for this ene-reduction involves the binding of NADPH to the enzyme, followed by the substrate. A key residue, such as E238 in IPR, is thought to position the substrate correctly for hydride attack from NADPH onto the C=C bond, leading to the formation of an enolate intermediate which is then protonated to form the final product. nih.gov

| Bioreduction of (−)-Isopiperitenone | |

| Substrate | (−)-Isopiperitenone |

| Enzyme | (−)-Isopiperitenone Reductase (IPR) |

| Product | This compound |

| Cofactor | NADPH |

| Key Feature | Highly selective conjugate reduction of the C=C bond. |

Enzymatic Cascade Reactions for Efficient Production of Biosynthetic Intermediates

In the context of menthol (B31143) biosynthesis, a cascade can be constructed to convert this compound into downstream products. For instance, an engineered variant of ketosteroid isomerase (KSI) from Pseudomonas putida can first convert this compound to (+)-pulegone. nih.govnih.gov This can then be coupled with pulegone (B1678340) reductase (PGR) and (−)-menthone:(−)-menthol reductase (MMR) from peppermint to produce (−)-menthol. nih.govacs.org The successful demonstration of such a cascade highlights the potential for efficient, multi-step biotransformations starting from key intermediates like this compound. nih.govnih.gov

Microbial Cell Factory Engineering for Biosynthesis

Engineering microbial "cell factories" provides a promising alternative for the sustainable production of monoterpenoids. nih.gov This involves genetically modifying microorganisms like Escherichia coli or Saccharomyces cerevisiae to house and operate entire biosynthetic pathways from other organisms, such as plants. researchgate.netfrontiersin.org

Heterologous Expression of Biosynthetic Pathway Enzymes in Recombinant Hosts (e.g., Escherichia coli)

A significant challenge in the microbial production of (−)-menthol has been bridging the biosynthetic gap between (−)-limonene and this compound. nih.govresearchgate.net The plant enzymes responsible for this conversion, limonene-3-hydroxylase (L3H) and isopiperitenol (B1207519) dehydrogenase (IPDH) from Mentha piperita, function inefficiently in microbial hosts like E. coli. researchgate.net

To overcome this, researchers have successfully developed an artificial and effective system by recruiting more suitable bacterial enzymes. nih.govresearchgate.net By replacing the inefficient plant enzymes with a bacterial P450 monooxygenase from Pseudomonas putida and an engineered bacterial IPDH from Pseudomonas aeruginosa, a recombinant E. coli strain was created that could efficiently produce this compound from (−)-limonene. researchgate.netresearchgate.net This engineered strain was able to produce up to 281.2 mg/L of this compound. nih.govresearchgate.net

The heterologous expression of the necessary enzymes, including a cytochrome P450 reductase and the aforementioned bacterial enzymes, was crucial for establishing the functional pathway in E. coli. researchgate.netresearchgate.net

Rational Design and Directed Evolution of Enzymes for Improved Activity and Selectivity (e.g., Ketosteroid Isomerase variants)

The native peppermint enzyme responsible for converting this compound to (+)-pulegone, isopulegone (B1219328) isomerase (IPGI), has not yet been identified. nih.govnih.govacs.org To complete the biosynthetic pathway for (−)-menthol in a microbial host, a substitute enzyme was needed. Researchers identified that Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida could perform this reaction, although with low initial activity. nih.govacs.orgacs.org

Through a combination of rational design, guided by crystal structures and molecular modeling, and a robotics-driven directed evolution strategy, a highly improved KSI variant was created. nih.govacs.orgresearchgate.net This engineered enzyme, featuring four key amino acid mutations (V88I/L99V/V101A/D103S), exhibited a 4.3-fold increase in activity for converting this compound to (+)-pulegone compared to the wild-type enzyme. nih.govacs.org This work successfully identified the "missing link" for the microbial biosynthesis of menthol and demonstrated the power of enzyme engineering to tailor catalysts for specific and efficient biotransformations. nih.govacs.org

| Engineered KSI for this compound Isomerization | |

| Original Enzyme | Δ5-3-Ketosteroid Isomerase (KSI) from Pseudomonas putida |

| Substrate | This compound |

| Product | (+)-Pulegone |

| Engineering Strategy | Robotics-driven semi-rational design and directed evolution |

| Result | 4.3-fold increase in catalytic activity |

Metabolic Pathway Optimization for Enhanced Yields

To maximize the production of this compound in engineered E. coli, further metabolic optimizations are necessary. A key strategy involves enhancing the supply of essential cofactors, such as NADPH, which is required by several enzymes in the pathway. nih.govresearchgate.net

One successful approach was the construction of a cofactor self-regenerating system by introducing a formate (B1220265) dehydrogenase gene into the recombinant E. coli strain. nih.govresearchgate.net This enzyme catalyzes the oxidation of formate to carbon dioxide, concurrently reducing NADP⁺ to NADPH, thereby providing a continuous supply of the reducing equivalent needed by the biosynthetic enzymes. This optimization, combined with the recruitment of efficient bacterial enzymes, led to a 36-fold improvement in the production of this compound compared to the initial strain. researchgate.net Optimizing the expression levels of pathway enzymes, for instance by engineering ribosome binding sites (RBS), is another critical aspect of maximizing product yields. researchgate.netresearchgate.net

Chemical Transformation from Related Chiral Precursors

The synthesis of this compound can be effectively achieved through the chemical modification of structurally related chiral precursors. These methodologies leverage the inherent stereochemistry of readily available natural monoterpenoids to produce the target compound. Key strategies include the oxidation of enantiopure isopulegol (B1217435) and the isomerization of other monoterpenoid ketones.

Oxidation of Enantiopure Isopulegol

The oxidation of the secondary alcohol group in enantiopure isopulegol to a ketone is a fundamental step in many synthetic routes leading to isopulegone derivatives. While direct oxidation of standard isopulegol (a mixture of diastereomers, but commonly referring to the trans isomer) yields the corresponding trans-isopulegone, this ketone is a critical intermediate. Subsequent stereoselective reduction or further transformations can then lead to the desired this compound.

Various oxidizing agents have been employed for the conversion of isopulegol to isopulegone. Pyridinium chlorochromate (PCC) is a frequently cited reagent for this transformation, providing good yields of the resulting ketone, (-)-isopulegone, from (-)-isopulegol. mdpi.comresearchgate.net Similarly, Jones oxidation has been used, although partial loss of optical purity can occur on a larger scale. beilstein-journals.org

In more complex chemoenzymatic pathways, the oxidation of (+)-isopulegol serves as the initial step. acs.orgnih.govnih.gov For instance, a multi-step sequence begins with the oxidation of (+)-isopulegol to its ketone, followed by enolate selenation and oxidative elimination to yield (-)-isopiperitenone (B1197589). acs.orgnih.govbiocrick.com This intermediate is then enzymatically reduced to afford this compound. acs.orgnih.gov This highlights that while direct oxidation of isopulegol doesn't yield the cis isomer, it is an essential transformation for accessing precursors that do.

| Precursor | Oxidizing Agent | Product | Yield | Reference |

| (-)-Isopulegol | Pyridinium chlorochromate (PCC) | (-)-Isopulegone | 80% | mdpi.comresearchgate.net |

| (-)-Isopulegol | Jones Reagent | (S)-Isopulegone | - | beilstein-journals.org |

| (+)-Isopulegol | (Not specified) | Ketone intermediate for (-)-isopiperitenone synthesis | - | acs.orgnih.gov |

Table 1: Examples of Oxidation Reactions of Enantiopure Isopulegol.

It is important to note that the direct product of these oxidations is typically the thermodynamically more stable trans-isopulegone. The synthesis of (+)-cis-isopulegol often involves a subsequent, diastereoselective reduction of this intermediate ketone, for example, using L-Selectride, which can achieve high diastereomeric excess (de). mdpi.combeilstein-journals.org

Isomerization of Other Monoterpenoids

Isomerization represents another significant strategy for synthesizing this compound, primarily involving the interconversion with its isomers, such as (+)-pulegone.

The reversible isomerization between isopulegone and pulegone is a well-documented process. industrialchemicals.gov.auinchem.org The synthesis of pure this compound has been reported via the isomerization of (+)-pulegone under conditions of high temperature and pressure. acs.org Conversely, this compound can undergo a facile epimerization to the more thermodynamically stable conjugated ketone, (+)-pulegone. acs.orgnih.gov This reaction is often mediated by a base, such as sodium methoxide (B1231860) in methanol, and can proceed in quantitative yield. acs.org

This isomerization is also a key step in the biosynthesis of menthol in peppermint (Mentha piperita). nih.govnih.gov In the biosynthetic pathway, (-)-isopiperitenone is reduced to this compound, which is then enzymatically isomerized to (+)-pulegone by the enzyme this compound isomerase (IPGI). nih.govnih.govnih.gov Researchers have explored using bacterial enzymes, such as Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida, to act as an IPGI, successfully converting this compound into (+)-pulegone. nih.govacs.org

| Starting Material | Reaction Type | Conditions / Catalyst | Product | Yield / Conversion | Reference |

| (+)-Pulegone | Isomerization | High temperature and pressure | This compound | - | acs.org |

| This compound | Base-mediated epimerization | NaOMe / MeOH | (+)-Pulegone | Quantitative | acs.org |

| This compound | Enzymatic Isomerization | This compound isomerase (IPGI) | (+)-Pulegone | - | nih.govnih.gov |

| This compound | Enzymatic Isomerization | Δ5-3-ketosteroid isomerase (KSI) | (+)-Pulegone | - | nih.govacs.org |

Table 2: Isomerization Reactions Involving this compound.

These isomerization methods, both chemical and enzymatic, are crucial for accessing either this compound from the more common pulegone or for proceeding along biosynthetic pathways where the conversion of this compound to pulegone is a necessary step.

Chemical Reactivity and Derivatization

Isomerization Reactions

A prominent reaction of (+)-cis-isopulegone is its isomerization to the more thermodynamically stable (+)-pulegone. This transformation is of significant interest, particularly in the context of biosynthetic pathways.

This compound readily undergoes epimerization to (+)-pulegone in the presence of a base. acs.org This reaction involves the isomerization of the terminal double bond to form the more stable conjugated, tetrasubstituted exocyclic double bond found in (+)-pulegone. acs.org A common method to achieve this is by treating this compound with sodium methoxide (B1231860) in methanol, which can result in a quantitative yield of (+)-pulegone. acs.org This facile conversion is a key step in chemoenzymatic syntheses that aim to produce intermediates of the peppermint monoterpenoid biosynthetic pathway. acs.orgacs.org

In the biosynthesis of menthol (B31143) in peppermint (Mentha x piperita), the isomerization of this compound to (+)-pulegone is catalyzed by the enzyme this compound isomerase. nih.govresearchgate.net However, this transformation can also be efficiently achieved through chemical means.

The isomerization of this compound to (+)-pulegone involves a change in the position of the double bond from the isopropenyl group (Δ8,9) to a conjugated isopropylidene group (Δ4,8). nih.gov This process is technically an epimerization at the C4 position. The stereochemistry of the starting material is crucial for obtaining the desired enantiomer of pulegone (B1678340). Starting with this compound, which has a (1R,4R) configuration, leads to the formation of (+)-pulegone. nih.gov

Interestingly, studies have shown that engineered enzymes, such as variants of Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida, can catalyze this isomerization. While the primary product is the desired (R)-(+)-pulegone, small amounts of byproducts like (–)-trans-isopulegone can also be formed, suggesting that the enzyme's active site can influence the binding conformations of this compound, leading to the formation of other isomers. acs.org

Functional Group Transformations and Derivatization

The ketone and alkene moieties of this compound are amenable to a variety of chemical modifications, allowing for the synthesis of a range of derivatives.

The reduction of the carbonyl group in this compound yields isopulegols. The stereochemical outcome of this reduction is dependent on the reducing agent and reaction conditions. These reduction reactions are fundamental in the synthesis of various menthol isomers.

| Precursor | Product(s) |

| This compound | Isopulegols |

This table outlines the general reduction transformation of this compound.

Both the carbonyl and alkene groups of this compound can be targeted for various chemical transformations. For instance, the alkene can undergo reactions such as alkoxylation. google.com The carbonyl group can participate in reactions typical of ketones, providing a handle for further derivatization.

Synthesis of Structurally Diverse Analogues and Derivatives

This compound serves as a valuable building block for the synthesis of more complex molecules. Its inherent chirality and functional groups make it an attractive starting material for creating structurally diverse analogues. For example, it can be a precursor in the synthesis of bicyclic enones. escholarship.org The ability to derivatize this compound opens avenues for producing a wide range of compounds with potential applications in various fields, including the development of new therapeutic agents. ect-journal.kz

Mechanistic Studies of Key Chemical Transformations

The chemical reactivity of this compound is characterized by several key transformations that are central to the biosynthesis of valuable monoterpenoids, such as menthol. Mechanistic studies, combining enzymatic assays, synthetic chemistry, and computational modeling, have provided detailed insights into the reaction pathways, transition states, and stereochemical controls that govern its derivatization.

Enzymatic Formation via Conjugate Reduction

This compound is synthesized in nature via the stereoselective conjugate reduction of (-)-isopiperitenone (B1197589). This transformation is a critical step in the peppermint monoterpenoid biosynthetic pathway. acs.org

Mechanism: The reaction is catalyzed by the NADPH-dependent enzyme (-)-isopiperitenone reductase (IPR). gacariyalur.ac.in The mechanism involves the transfer of a hydride from NADPH to the β-carbon of the α,β-unsaturated ketone system in (-)-isopiperitenone. This is followed by protonation of the resulting enolate at the α-carbon, establishing the cis stereochemistry between the methyl and isopropyl groups. The enzyme's active site provides a chiral environment that directs the hydride attack and subsequent protonation to yield this compound with high stereospecificity. acs.org

Research Findings: Detailed studies have highlighted the remarkable efficiency and selectivity of the enzymatic process compared to traditional chemical methods. Attempts to achieve the same conjugate reduction using various chemical catalysts, including Stryker's reagent and Wilkinson's catalyst ((Ph₃P)₃RhCl)/Et₃SiH, were unsuccessful, resulting in no formation of this compound. acs.org This underscores the unique catalytic power of IPR in controlling the reaction's outcome. The biotransformation using IPR can be performed on a preparative scale, achieving full conversion of the substrate. acs.org

| Catalyst System | Type | Substrate | Product | Outcome | Source |

|---|---|---|---|---|---|

| (-)-Isopiperitenone Reductase (IPR) / NADPH | Enzymatic | (-)-Isopiperitenone | This compound | Full conversion | acs.org |

| Stryker's Reagent | Chemical (Copper Catalyst) | (-)-Isopiperitenone | None | No reduction observed | acs.org |

| (Ph₃P)₃RhCl / Et₃SiH | Chemical (Rhodium Catalyst) | (-)-Isopiperitenone | None | No reduction observed | acs.org |

Isomerization to (+)-Pulegone

A pivotal reaction of this compound is its isomerization to the thermodynamically more stable α,β-unsaturated ketone, (+)-pulegone. acs.org This transformation involves the migration of the endocyclic double bond from the C3-C4 position to the C2-C3 position.

Mechanism: In biological systems, this isomerization is catalyzed by the enzyme this compound isomerase (IPGI). nih.gov Early studies suggested that the mechanism resembles that of bacterial Δ5-3-ketosteroid isomerases (KSI). nih.govacs.org These enzymes employ a general acid-base catalytic mechanism. An active site base (e.g., an aspartate residue) abstracts a proton from the α-carbon (C2), creating an enolate intermediate. This intermediate is stabilized by an acidic residue (e.g., a tyrosine) that donates a proton to the carbonyl oxygen. The double bond is then re-formed in the conjugated position through protonation at the γ-carbon (C4), a process mediated by the now protonated basic residue. acs.org

Research Findings: As the native peppermint IPGI gene had not been identified, researchers demonstrated that Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida can effectively function as an IPGI, converting this compound to (+)-pulegone. nih.govacs.orgresearchgate.net Through protein engineering, variants of KSI were created with significantly enhanced activity. A key variant with four active site mutations showed a 4.3-fold increase in catalytic activity over the wild-type enzyme for this specific transformation. nih.govresearchgate.net Computational modeling combined with X-ray crystallography of these KSI variants helped to identify the key amino acid residues and binding conformations responsible for the improved catalytic efficiency. acs.orgresearchgate.net

| Enzyme | Description | Relative Activity Improvement | Source |

|---|---|---|---|

| Wild-Type KSI (P. putida) | Base enzyme | 1.0x | nih.gov |

| Engineered KSI Variant | Variant with four active site mutations | 4.3x | nih.govresearchgate.net |

Key Transformations in Monoterpenoid Biosynthesis

While this compound itself is not directly reduced in the main menthol pathway, its isomer, (+)-pulegone, is a crucial intermediate that undergoes further reduction. pnas.orguniprot.org

Mechanism: (+)-Pulegone is reduced by (+)-pulegone reductase (PR), another NADPH-dependent enzyme. pnas.orguniprot.org This enzyme specifically catalyzes the reduction of the endocyclic double bond of (+)-pulegone. The reaction is not a simple hydrogenation but a stereoselective reduction that yields a mixture of two diastereomers: (-)-menthone (B42992) and (+)-isomenthone. acs.orgpnas.org The enzyme controls the facial selectivity of hydride attack from NADPH, leading to the formation of these specific stereoisomers. It is important to note that PR is unable to use this compound as a substrate, highlighting the essential nature of the preceding isomerization step. uniprot.org

| Enzyme | Abbreviation | Substrate | Transformation | Product(s) | Source |

|---|---|---|---|---|---|

| (-)-Isopiperitenone Reductase | IPR | (-)-Isopiperitenone | Conjugate Reduction | This compound | acs.orggacariyalur.ac.in |

| This compound Isomerase | IPGI / KSI | This compound | Isomerization (Double Bond Migration) | (+)-Pulegone | nih.govacs.org |

| (+)-Pulegone Reductase | PR | (+)-Pulegone | Double Bond Reduction | (-)-Menthone and (+)-Isomenthone | pnas.orguniprot.org |

Role As a Chiral Building Block in Organic Synthesis

Utilization within the Chiral Pool Strategy

The chiral pool strategy in organic synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. mdpi.com (+)-cis-Isopulegone, derived from the inexpensive and abundant monoterpene isopulegol (B1217435), is a key player in this approach. researchgate.netnih.gov This strategy is particularly advantageous for constructing complex molecules with multiple stereocenters, as the inherent chirality of the starting material can be transferred to the final product, often simplifying the synthetic route and improving efficiency. The use of such readily available chiral terpenes continues to be a significant influence in the field of total synthesis. nih.gov

A chemoenzymatic approach has been developed to access all four intermediates in the peppermint biosynthetic pathway, which includes the non-commercially available this compound. biocrick.com This method starts with the oxidation of (+)-isopulegol to its corresponding ketone, followed by a series of enzymatic and chemical transformations to yield this compound. ucl.ac.uk

Asymmetric Induction in Stereoselective Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, a critical aspect of synthesizing stereochemically defined molecules. msu.edu The chiral scaffold of this compound and its derivatives can effectively control the stereochemical outcome of subsequent reactions.

For instance, enantiomerically pure (+)-Isopulegol, the precursor to this compound, can be reacted with benzaldehyde (B42025) to stereoselectively produce an octahydro-2H-chromen-4-ol derivative with five stereocenters. biocrick.com This demonstrates how the existing chirality in the isopulegol framework directs the formation of new stereocenters in a predictable manner. The development of methods for preparing optically pure compounds is a major focus in synthetic organic chemistry, especially for producing drugs and other bioactive products. ub.edu

Precursor in Total Synthesis of Complex Natural Products

The total synthesis of complex natural products is a significant area of organic chemistry that showcases the power of synthetic methodologies. sci-hub.se this compound and its precursor, isopulegol, have served as starting points for the synthesis of a variety of natural products. researchgate.netnih.gov The structural complexity and biological activity of many natural products make their synthesis a challenging yet important endeavor. researchgate.netmdpi.com

The use of this compound provides a direct route to enantiopure intermediates, which are crucial for building complex molecular architectures. For example, the oxidation of commercially available isopulegol yields a mixture of cis- and trans-isopulegone, which can then be used in subsequent synthetic steps. researchgate.net A chemoenzymatic process has been reported for the synthesis of intermediates in the peppermint monoterpenoid biosynthetic pathway, including this compound. biocrick.com This process involves the oxidation of (+)-isopulegol, followed by selenylation, further oxidation, and elimination to produce isopiperitenone, which is then converted to this compound. ucl.ac.uk

The existing stereocenters in this compound play a crucial role in controlling the stereochemistry of newly formed chiral centers during a synthesis. This transfer of chirality is a cornerstone of the chiral pool approach. In the synthesis of various bioactive compounds, the predictable stereochemical control offered by isopulegone-derived building blocks is a significant advantage. researchgate.net For example, the hydroboration-oxidation of isopulegol, a closely related compound, proceeds with high stereoselectivity, demonstrating the directing influence of the existing chiral centers. researchgate.net

Development of Chiral Reagents and Auxiliaries from Isopulegone (B1219328) Derivatives

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Derivatives of isopulegone have the potential to be developed into novel chiral auxiliaries and reagents. The rigid, conformationally well-defined structure of the isopulegone framework is an ideal scaffold for designing such molecules. While specific examples of chiral reagents and auxiliaries derived directly from this compound are not extensively documented in the provided context, the broader family of menthol (B31143) and pulegone (B1678340) derivatives, to which isopulegone belongs, has seen application in this area. acs.orgresearchgate.net

The following table provides a summary of key synthetic applications and transformations involving this compound and its direct precursors:

| Starting Material | Reagents/Conditions | Product | Application/Significance | Reference |

| (+)-Isopulegol | Oxidation | This compound | Access to a key chiral building block. | ucl.ac.uk |

| (+)-Isopulegol | Benzaldehyde | Octahydro-2H-chromen-4-ol derivative | Demonstrates asymmetric induction. | biocrick.com |

| Isopulegol | Pyridinium dichromate (PDC) | cis- and trans-Isopulegone mixture | Preparation of starting materials for pheromone synthesis. | researchgate.net |

| Isopiperitenone | Isopiperitenone reductase | This compound | Biotransformation to produce a key intermediate. | ucl.ac.uk |

Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies

Chromatography is a cornerstone for separating and analyzing the components of a mixture. For a volatile compound like (+)-cis-isopulegone, gas chromatography is particularly well-suited.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. semanticscholar.org In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. azom.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

The identification of this compound in a sample is achieved by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum with that of a known standard or with entries in a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. acs.org For instance, in the analysis of essential oils from various plants, GC-MS has been used to identify and quantify this compound alongside other related monoterpenoids like pulegone (B1678340) and menthone. journal-of-agroalimentary.roresearchgate.net Studies on Mentha longifolia and Cyclottrichium niveum have successfully identified cis-isopulegone as a constituent of their essential oils using this method. journal-of-agroalimentary.roresearchgate.net The technique is sensitive enough to detect even trace amounts of the compound. semanticscholar.org

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Profiling

To analyze volatile and semi-volatile compounds from a solid or liquid matrix, headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that is often paired with GC-MS. semanticscholar.orgmdpi.com HS-SPME involves exposing a fused-silica fiber coated with a polymeric stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. semanticscholar.org Volatile compounds, including this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column for separation and analysis. semanticscholar.org

This solvent-free technique is valuable for creating a volatile profile of a sample, as demonstrated in the analysis of various aromatic plants. scholarena.com For example, HS-SPME-GC-MS has been employed to characterize the volatile organic compounds (VOCs) in Clinopodium odorum and Hedeoma multiflorum, where cis-isopulegone was identified as a significant component. researchgate.netresearchgate.net The method is particularly useful for comparing the volatile profiles of plants grown under different conditions, such as wild versus in vitro cultivated plants. scholarena.com

Optimization of Extraction and Separation Parameters

The efficiency and accuracy of chromatographic analysis heavily depend on the optimization of extraction and separation parameters. For HS-SPME, key parameters that require optimization include the type of fiber coating, extraction time, and extraction temperature. researchgate.netnih.gov Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), have varying affinities for different types of volatile compounds. researchgate.net The optimal extraction time and temperature are those that allow for the efficient transfer of analytes from the sample to the fiber without causing thermal degradation. researchgate.netnih.gov

For GC separation, parameters such as the type of capillary column (e.g., DB-WAX or DB-5MS), the temperature program of the oven, the carrier gas flow rate, and the injector temperature must be carefully selected and optimized to achieve good resolution and peak shape for this compound and other compounds in the mixture. acs.orgacs.org Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize these parameters to achieve the best possible separation. researchgate.netmdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

While GC-MS is excellent for identification and quantification, the definitive structural elucidation of a molecule like this compound relies on advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov 1H NMR and 13C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively, allowing for the precise determination of the molecule's connectivity and stereochemistry. acs.orgacs.org Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish correlations between protons and carbons, further aiding in the structural assignment. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. acs.org This is a critical step in confirming the molecular formula of an unknown compound or verifying the identity of a synthesized molecule.

In a study detailing the chemoenzymatic synthesis of intermediates in the peppermint monoterpenoid biosynthetic pathway, both 1H and 13C NMR, along with HRMS, were used to confirm the structure and identity of the synthesized this compound. acs.org

Quantitative Analysis and Chemotype Characterization in Botanical Extracts

The quantitative analysis of this compound in botanical extracts is essential for understanding the chemical composition of plants and for quality control of essential oils. GC coupled with a Flame Ionization Detector (GC-FID) is a common method for quantification. mdpi.com After identifying the compounds by GC-MS, GC-FID can be used for accurate quantification by comparing the peak area of this compound in the sample to that of a known concentration of a standard.

This type of analysis is fundamental to chemotype characterization, which is the classification of plants based on their dominant chemical constituents. mdpi.com For example, different species or even different populations of the same species of Mentha or Clinopodium can have vastly different essential oil profiles. mdpi.commdpi.com Some may be rich in pulegone, while others may have higher concentrations of menthone or carvone (B1668592). mdpi.comnih.gov Studies have shown that this compound can be a significant component in certain chemotypes. mdpi.com For instance, an analysis of Clinopodium ascendens from Madeira revealed that cis-isopulegone was the dominant component of its essential oil. researchgate.net The relative amounts of this compound and its isomer, pulegone, can vary depending on factors like cultivation conditions. mdpi.com

The table below presents data on the percentage of this compound found in the essential oils of various plants, as determined by GC-MS analysis in different studies.

| Plant Species | Part Analyzed | Extraction Method | This compound (%) | Reference |

| Clinopodium ascendens | Aerial Parts | Hydrodistillation | 75.2 | researchgate.netresearchgate.net |

| Hedeoma multiflorum | Aerial Parts | HS-SPME | 14.5 | researchgate.net |

| Clinopodium odorum | Wild Plant | HS-SPME | 12.1 | scholarena.com |

| Mentha longifolia | Essential Oil | Not Specified | 10.5 | researchgate.net |

| Agathosma crenulata | Aerial Parts | Hydrodistillation | 1.7-5 | ecomole.com |

| Cyclottrichium niveum | Leaves | Hydrodistillation | 3.13 | journal-of-agroalimentary.ro |

| Ziziphora capitata | Aerial Parts | HS-SPME | 1.1 | semanticscholar.org |

Chiral Analysis Techniques for Enantiomeric Excess Determination

Chiral analysis is the process of separating and quantifying the different enantiomers (non-superimposable mirror images) of a chiral molecule. wikipedia.org For this compound, it is important to be able to distinguish it from its enantiomer, (-)-cis-isopulegone, and to determine the enantiomeric excess (ee) in a sample. This is particularly relevant in biosynthetic studies and for applications where one enantiomer may have different biological or sensory properties.

Chiral gas chromatography is the most common technique for this purpose. This involves using a GC column with a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers, causing them to separate and elute at different times. wikipedia.org By integrating the peak areas of the two enantiomers, the enantiomeric excess can be calculated.

Other methods for chiral analysis include chiral high-performance liquid chromatography (HPLC) and techniques involving chiral shift reagents in NMR spectroscopy. researchgate.net While less common for volatile compounds like isopulegone (B1219328), these methods can also be effective. Chiral-tag rotational spectroscopy is another emerging analytical technique for determining enantiomeric excess. researchgate.net

Biological Activities and Mechanistic Investigations in Vitro/in Vivo, Excluding Clinical Data

Antioxidant Activity and Reactive Species Modulation (In Vitro)

Studies have demonstrated the in vitro antioxidant potential of isopulegone (B1219328). researchgate.net By utilizing various assays, researchers have observed its capacity to counteract oxidative stress markers.

Inhibition of Lipid Peroxidation (TBARS Assay)

Isopulegone has shown the ability to inhibit lipid peroxidation. researchgate.net The Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring lipid peroxidation, was used to evaluate this effect. nih.govdiacomp.orgassaygenie.com In this assay, malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be measured. nih.govassaygenie.com When tested, isopulegone was capable of preventing lipid peroxidation induced by 2,2'-azobis-2-methyl-propanimidamide dihydrochloride (B599025) (AAPH), thereby reducing the quantity of TBARS formed. researchgate.net This suggests a protective effect on biomolecules like lipids in cell membranes from damage caused by free radicals. researchgate.net

Hydroxyl Radical Scavenging Mechanisms

Isopulegone has demonstrated the ability to inhibit the formation of hydroxyl radicals. researchgate.net The Fenton reaction is often used to generate these highly reactive oxygen species in vitro. researchgate.netmdpi.com The scavenging activity of antioxidants can be measured by their ability to reduce the concentration of these radicals. mdpi.com In studies, isopulegone effectively inhibited the formation of hydroxyl radicals, indicating its potential as an antioxidant. researchgate.net

Modulation of Nitric Oxide Production

Research has shown that isopulegone can decrease the in vitro production of nitric oxide. researchgate.net Sodium nitroprusside is used as a source to generate nitric oxide for these assays. researchgate.net The findings indicated that isopulegone reduced the formation of this compound. researchgate.net At concentrations of 0.9, 1.8, 3.6, 5.4, and 7.2 µg/mL, isopulegone was found to reduce nitrite (B80452) radical levels by 24.76%, 27.81%, 34.35%, 40.98%, and 49.18%, respectively. researchgate.net

Table 1: In Vitro Antioxidant Activity of Isopulegone

| Assay | Method | Result |

| Lipid Peroxidation | TBARS assay with AAPH-induced peroxidation | Isopulegone prevented lipid peroxidation and reduced TBARS formation. researchgate.net |

| Hydroxyl Radical Scavenging | Fenton reaction | Isopulegone inhibited the formation of hydroxyl radicals. researchgate.net |

| Nitric Oxide Modulation | Sodium nitroprusside decomposition | Isopulegone decreased the formation of nitric oxide. researchgate.net |

Investigations into Other Biological Modulations

Enzyme Modulation (e.g., Inhibition of Pulegone (B1678340) Reductase by Related Compounds)

In the biosynthesis of monoterpenes in peppermint (Mentha x piperita), (+)-pulegone reductase is a key enzyme that converts (+)-pulegone into (-)-menthone (B42992) and (+)-isomenthone. uniprot.orgpnas.org This enzyme, however, is unable to utilize (+)-cis-isopulegone as a substrate. uniprot.org The pathway involves the conversion of (-)-isopiperitenone (B1197589) to this compound by (-)-isopiperitenone reductase. Subsequently, this compound isomerase facilitates the formation of (+)-pulegone, which then serves as the substrate for pulegone reductase. researchgate.netacs.orgmpg.de While this compound itself is not a substrate for pulegone reductase, a related compound, (+)-menthofuran, has been identified as a weak competitive inhibitor of this enzyme. pnas.org

Studies on Antimicrobial Efficacy (e.g., Escherichia coli, Staphylococcus aureus)

The antimicrobial properties of essential oils containing isopulegone as a component have been investigated against various pathogens. For instance, essential oil from Nepeta nuda, which contains isopulegone, has shown antibacterial activity. academicjournals.orginternationalscholarsjournals.com However, specific studies focusing solely on the antimicrobial efficacy of isolated this compound against Escherichia coli and Staphylococcus aureus are not extensively detailed in the provided context. The antimicrobial activity of essential oils is often attributed to a synergistic effect of their various components. mdpi.commdpi.com

Antiprotozoal Activity (e.g., Plasmodium falciparum)

While direct studies on the antiprotozoal activity of this compound are limited, related compounds and plant extracts containing it have shown activity against various protozoa. For instance, essential oils containing pulegone, an isomer of isopulegone, have been investigated for their effects against parasitic protozoa. researchgate.net The essential oil of Cymbopogon citratus, which contains cis-isopulegone, has been noted for its traditional use in treating malaria. cabidigitallibrary.org

Research on various plant extracts has indicated antiprotozoal effects. psu.edu For example, the oil from certain Calamintha species, which can contain pulegone, has been explored for various biological activities. mdpi.com The antiprotozoal potential of plant-derived compounds is a significant area of research. empendium.com

Specifically regarding Plasmodium falciparum, the causative agent of the most severe form of malaria, studies often focus on various stages of its life cycle, from the initial sporozoite stage to the blood stages. uniprot.orgnih.gov The development of resistance to existing antimalarial drugs, often associated with genetic mutations in the parasite, necessitates the search for new active compounds. nih.gov Although not directly tested, the structural class of monoterpenes to which this compound belongs is of interest in this field.

Molecular Mechanisms Underlying Observed Biological Effects (Excluding Human Pathways)

The molecular mechanisms of this compound are primarily understood through its role as an intermediate in the biosynthesis of menthol (B31143) in plants like peppermint (Mentha piperita).

In this pathway, this compound is formed from (-)-isopiperitenone by the enzyme (-)-isopiperitenone reductase (IPR). acs.org Subsequently, this compound is converted to (+)-pulegone. This isomerization is a key step. While it can occur chemically, an enzyme, this compound isomerase (IPGI), has been identified to catalyze this reaction. nih.gov Studies have successfully used a Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida as a functional IPGI, demonstrating its ability to convert this compound to (+)-pulegone. nih.govacs.org

The conversion of this compound to (+)-pulegone is a critical branch point in the monoterpene pathway. pnas.org (+)-Pulegone is then further metabolized by pulegone reductase (PR) to produce (-)-menthone and (+)-isomenthone. pnas.org The efficiency of these enzymatic conversions is crucial for the final composition of the essential oil. researchgate.netoup.com

Molecular modeling and enzyme engineering studies have been employed to understand and improve these biosynthetic steps. For example, researchers have engineered bacterial enzymes to enhance the production of pathway intermediates, including this compound. researchgate.net The crystal structures of isomerase variants have been studied to understand the binding of this compound in the active site, guiding further protein engineering efforts to improve catalytic efficiency. acs.org

The table below summarizes the key enzymes involved in the metabolism of this compound in the peppermint biosynthetic pathway.

Table 1: Enzymes in the Biosynthesis and Metabolism of this compound

| Enzyme | Abbreviation | Function | Organism |

|---|---|---|---|

| (-)-Isopiperitenone Reductase | IPR | Catalyzes the formation of this compound from (-)-isopiperitenone | Mentha piperita |

| This compound Isomerase | IPGI | Catalyzes the isomerization of this compound to (+)-pulegone | Mentha piperita |

| Δ5-3-Ketosteroid Isomerase | KSI | Acts as a functional IPGI | Pseudomonas putida |

| Pulegone Reductase | PR | Catalyzes the reduction of (+)-pulegone to (-)-menthone and (+)-isomenthone | Mentha piperita |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of (+)-cis-isopulegone and its interactions with other molecules, particularly enzymes. These techniques are crucial for understanding the conformational flexibility of this compound and how it binds within an active site.

In a study focused on engineering a bacterial isopulegone (B1219328) isomerase, comparative MD simulations were performed on wild-type Δ5-3-ketosteroid isomerase (KSI) and its variants. acs.org These simulations were instrumental in investigating the origins of changes in reaction rates when this compound was used as a substrate. acs.org The modeling suggested that in the wild-type enzyme, the carbonyl group of this compound forms a hydrogen bond with the amino acid residue D103, but the orientation is not ideal for catalysis. acs.org

Furthermore, molecular modeling was combined with the generation of crystal structures of KSI variants to identify key active site residues for mutation. acs.orgresearchgate.net This structure-guided approach, informed by modeling how this compound binds, led to the creation of an enzyme variant with a 4.3-fold increase in activity for the isomerization of this compound to (R)-(+)-pulegone. acs.orgresearchgate.net MD simulations helped to rationalize the observed improvements in the catalytic efficiency of the engineered enzymes. researchgate.net

These computational approaches have also been applied to understand the stereoselectivity of related enzymes, such as pulegone (B1678340) reductase, which acts on a downstream product of the this compound isomerization. proteopedia.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scispace.comwikipedia.org It provides a balance between computational cost and accuracy, making it a popular choice for chemical and biological systems. uci.edu DFT calculations can determine ground state properties like electron density, total energy, and molecular structure. mdpi.com

For this compound, DFT has been used in conjunction with molecular dynamics simulations to model its binding to enzymes. acs.org Specifically, a DFT optimized model of wild-type KSI with bound this compound revealed details about the hydrogen bonding between the substrate's carbonyl group and the active site residue D103. acs.org This level of detail is critical for understanding the initial steps of the enzymatic reaction.

DFT calculations are also fundamental in understanding the reactivity of molecules by analyzing their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufms.br The energy and shape of these orbitals provide insights into the molecule's electrophilic and nucleophilic character, which governs its chemical reactions. While specific DFT studies on the electronic structure of isolated this compound are not extensively detailed in the provided context, the application of DFT to its enzyme-bound state underscores the method's importance in elucidating reactivity in a biological context. acs.org

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Relevance to this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Electron Density | Distribution of electrons in the molecule. | Helps identify regions susceptible to electrophilic or nucleophilic attack. |

| Mulliken Charges | Partial charges on individual atoms. | Provides insight into the electrostatic potential and reactivity sites. |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. scribd.com For a cyclic molecule like this compound, which is a derivative of cyclohexane (B81311), conformational analysis is key to understanding its stability and reactivity. sapub.org The cis-substitution pattern imposes specific steric constraints that influence the preferred conformation of the six-membered ring and the orientation of the substituents.

Computational methods can predict the most stable conformation by calculating the relative energies of all possible conformers. sapub.org This information is crucial for stereochemical prediction in reactions involving this compound, as the facial selectivity of an attack on the carbonyl group or the double bond will be influenced by the accessibility of each face in the lowest energy conformation.

Enzyme-Substrate Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically an enzyme) to form a stable complex. ufms.br It is widely used to understand the binding mode of substrates and inhibitors to enzymes and to predict binding affinity. biomedpharmajournal.org

In the context of this compound, docking studies have been implicitly part of the molecular modeling efforts to understand its interaction with isopulegone isomerase (KSI). acs.orgresearchgate.net The process involves placing the this compound molecule into the active site of the enzyme in various orientations and conformations and then scoring these poses based on factors like intermolecular forces, such as hydrogen bonds and van der Waals interactions. e-nps.or.kr

For example, modeling of this compound binding to KSI identified a key hydrogen bond with the D103 residue. acs.org Docking simulations can reveal other important interactions, such as hydrophobic interactions between the alkyl groups of this compound and nonpolar residues in the enzyme's active site. e-nps.or.kr These studies are essential for rationalizing why an enzyme has a particular substrate specificity and for designing mutations to improve its catalytic activity. While pulegone reductase from Mentha piperita is unable to utilize this compound, docking studies on this enzyme with its actual substrate, (+)-pulegone, have identified critical residues involved in substrate binding. proteopedia.org Similar approaches applied to isopulegone isomerase are crucial for understanding the specific recognition of this compound.

| Steric Complementarity | The shape of the ligand fits snugly into the shape of the binding pocket. | The specific stereochemistry and conformation of this compound determine its fit. |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for elucidating the step-by-step process of chemical reactions, known as the reaction mechanism. rsc.orgarxiv.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. uregina.ca

For the isomerization of this compound to (+)-pulegone catalyzed by isopulegone isomerase, computational methods can be used to explore the proposed mechanism. This reaction is believed to proceed via a mechanism similar to that of ketosteroid isomerase, which involves the intramolecular transfer of a proton. acs.org Computational studies can model this proton transfer step, identifying the key amino acid residues that act as a general base to abstract a proton and a general acid to donate a proton.

By calculating the potential energy surface for the reaction, the activation energy (the energy barrier that must be overcome) can be determined. uregina.ca Comparing the calculated activation energies for different proposed mechanisms can help to identify the most plausible pathway. Furthermore, these calculations can explain how mutations in the enzyme's active site, as seen in the engineered KSI variants, can lower this energy barrier and thus increase the reaction rate. acs.org The use of computational frameworks for automated reaction network exploration is becoming increasingly valuable for such mechanistic elucidations. ethz.ch

Future Research Directions and Emerging Applications

Development of Novel Biocatalytic Systems for Isopulegone (B1219328) Synthesis and Derivatization

The limitations and environmental concerns associated with traditional chemical synthesis have spurred the development of biocatalytic systems for producing and modifying (+)-cis-isopulegone. A significant area of research is the use of whole-cell biocatalysts and purified enzymes to achieve high-yield, stereoselective transformations.

A chemoenzymatic approach has been successfully demonstrated for the synthesis of key intermediates in the peppermint monoterpenoid pathway. acs.org In this context, the enzyme (-)-isopiperitenone (B1197589) reductase (IPR) has been employed for the preparative scale bioreduction of (-)-isopiperitenone to yield this compound. acs.org This enzymatic step provides a highly efficient and selective route to this specific isomer. acs.org

Furthermore, research has focused on cascade biocatalytic reactions to convert this compound into downstream products like (-)-menthol. nih.gov A critical step in this cascade is the isomerization of this compound to (+)-pulegone. Scientists have engineered a bacterial Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida to function as an isopulegone isomerase (IPGI), an enzyme not yet fully characterized in Mentha. nih.govacs.orgfrontiersin.org Through a semi-rational design strategy, variants of this bacterial enzyme were created with significantly increased activity, demonstrating its efficiency in one-pot, multi-enzyme systems for menthol (B31143) production. nih.govmanchester.ac.uk

Recent breakthroughs include the construction of a cofactor self-regenerating recombinant Escherichia coli strain capable of producing this compound from (-)-limonene (B1674923). researchgate.netresearchgate.net This was achieved by replacing inefficient plant enzymes with more robust bacterial counterparts, leading to a 36-fold improvement in production. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Biocatalytic Synthesis and Derivatization of this compound

| Enzyme | Abbreviation | Source Organism (Example) | Reaction Catalyzed | Reference |

|---|---|---|---|---|

| (-)-Isopiperitenone Reductase | IPR | Mentha piperita | (-)-Isopiperitenone → this compound | acs.org |

| Δ5-3-Ketosteroid Isomerase | KSI | Pseudomonas putida | This compound → (R)-(+)-Pulegone | nih.govacs.org |

| P450 Monooxygenase (engineered) | - | Pseudomonas putida | Replaces inefficient plant L3H for limonene (B3431351) hydroxylation | frontiersin.orgresearchgate.net |

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

While the principal biosynthetic pathway leading to p-menthane (B155814) monoterpenes in plants like Mentha x piperita is well-documented, gaps in knowledge remain, particularly concerning specific enzymes. nih.govnih.gov The pathway generally proceeds from geranyl diphosphate (B83284) through intermediates like (-)-limonene, (-)-trans-isopiperitenol, and (-)-isopiperitenone to form this compound. researchgate.netnih.gov

A significant focus of current research is the identification and characterization of the native this compound isomerase (IPGI) in Mentha species, which catalyzes the conversion of this compound to (+)-pulegone. frontiersin.org This enzyme has been described as the "missing link" in the menthol biosynthetic pathway. nih.govacs.orgresearchgate.net Its elusive nature has prompted researchers to explore alternative enzymes from other organisms, such as the aforementioned bacterial KSI, to fill this catalytic gap in engineered microbial systems. nih.govfrontiersin.org The successful use of a bacterial enzyme substitute highlights a powerful strategy for completing biosynthetic pathways when a native enzyme is uncharacterized or inefficient in a heterologous host. frontiersin.org

Targeted Synthesis of Isopulegone Analogues with Enhanced Specific Biological Activities

The structural backbone of isopulegone and related p-menthane monoterpenes provides a versatile scaffold for the synthesis of novel analogues with potential therapeutic applications. Research in this area focuses on creating libraries of derivatives and screening them for specific biological activities.

While much of this work begins with the more readily available (-)-isopulegol, the methodologies are relevant to the potential derivatization of this compound. For example, studies have detailed the synthesis of aminodiol and aminotriol derivatives from (-)-isopulegol, which were subsequently evaluated for their antiproliferative activity against human cancer cell lines. u-szeged.hunih.gov Similarly, (+)-neoisopulegol, which can be synthesized from (-)-isopulegone, has been used as a starting material to prepare α-methylene-γ-butyrolactone analogues. nih.gov Nucleophilic addition of amines and thiols to these lactones yielded adducts that were tested for antimicrobial properties. nih.gov These studies underscore a promising research direction: the targeted synthesis of isopulegone-based compounds to explore structure-activity relationships and identify novel bioactive agents. u-szeged.hunih.gov

Advanced Analytical Methodologies for Complex Matrices

The development of engineered microbial systems and the exploration of natural essential oils necessitate robust analytical methods to accurately identify and quantify this compound and its metabolites within complex biological matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant technique used for this purpose. frontiersin.orgresearchgate.net

In studies involving the microbial production of this compound, GC-MS is essential for confirming the identity of the product and determining the purity and yield of the biotransformation. frontiersin.orgresearchgate.net For example, it was used to verify the production of 163.3 mg of cis-isopulegone from 0.54 g of limonene in an engineered E. coli system, confirming a purity of 90%. frontiersin.orgresearchgate.net Chiral gas chromatography is also critical for distinguishing between different stereoisomers, which is vital given that biological activity is often highly dependent on stereochemistry. acs.org The future will likely see the application of more advanced "-omics" technologies, such as metabolomics, to gain a more comprehensive understanding of the metabolic fluxes and potential bottlenecks in engineered production hosts.

Systems Biology Approaches to Understand and Manipulate Monoterpenoid Production

To move beyond single-enzyme optimizations and truly enhance the production of monoterpenoids like this compound, researchers are increasingly adopting systems biology approaches. scilit.com This involves a holistic view of the organism, integrating genomic, transcriptomic, and metabolomic data to understand and engineer cellular metabolism on a global scale. frontiersin.org

In microbial systems, transcriptome analysis has been employed to diagnose metabolic bottlenecks in strains engineered for terpenoid production. mdpi.com By comparing the gene expression profiles of producing and non-producing strains, researchers can identify limitations, such as cofactor imbalances or the activation of competing metabolic pathways, and then rationally re-engineer the host for improved performance. mdpi.com These systems-level approaches are crucial for developing economically viable microbial cell factories for this compound and other high-value terpenoids. frontiersin.orgnih.gov

Integration of Synthetic Biology with Chemical Synthesis for Sustainable Production

The integration of synthetic biology with traditional chemical methods represents a powerful paradigm for the sustainable production of complex molecules like this compound and its derivatives. proquest.comcabidigitallibrary.org Synthetic biology enables the creation of microbial "bio-factories" that can convert simple, renewable feedstocks into valuable chemical intermediates, while chemical synthesis can then be used for efficient downstream modifications. nih.govmdpi.comresearchgate.netresearchgate.net

This synergistic approach, often termed chemoenzymatic synthesis, leverages the high selectivity of enzymes for specific steps and the efficiency of chemical reactions for others. acs.org For example, this compound can be efficiently produced via microbial fermentation, after which a facile base-mediated chemical isomerization can convert it to (+)-pulegone, another key intermediate. acs.org

The development of microbial platforms for producing p-menthane monoterpenes is a central goal of synthetic biology. nih.gov By assembling biosynthetic pathways from different organisms into robust industrial hosts like E. coli or Saccharomyces cerevisiae, researchers can create sustainable and scalable production routes that are not dependent on agriculture or petrochemical feedstocks. nih.govnih.gov This integration not only provides access to natural products but also enables the production of novel, "unnatural" analogues by combining enzymes and chemical reagents in new ways. hznu.edu.cn

Q & A

Q. What enzymatic steps lead to the formation of (+)-cis-Isopulegone in monoterpene biosynthesis?

this compound is synthesized via a multi-step pathway starting from geranyl diphosphate. Key steps include:

- Isomerization : (+)-Pulegone is converted to this compound via this compound isomerase (iPI) .

- Reduction : this compound is further processed by NADPH-dependent reductases to yield intermediates like (-)-menthone . Methodological Insight: To validate this pathway, use isotopic labeling (e.g., -glucose) in Mentha species and track intermediates via GC-MS .

Q. What spectroscopic methods are most reliable for structural identification of this compound?

- NMR Spectroscopy : and NMR can confirm stereochemistry by analyzing coupling constants and chemical shifts (e.g., distinguishing cis/trans isomers) .

- GC-MS : Quantify purity and identify co-eluting isomers using retention indices and fragmentation patterns . Best Practice: Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) and report solvent conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activities for this compound isomerase (iPI)?

Discrepancies in enzyme kinetics (e.g., varying values) may arise from differences in:

- Experimental Design : Use purified recombinant iPI (heterologously expressed in E. coli) to eliminate interference from plant metabolites .

- pH/Temperature Control : Enzyme activity is sensitive to assay conditions; maintain pH 7.5–8.0 and 30°C for optimal activity . Data Analysis: Apply Michaelis-Menten kinetics with triplicate measurements and statistical validation (e.g., ANOVA) to minimize variability .

Q. What strategies optimize in vitro stability of this compound during metabolic studies?

this compound is prone to isomerization under light or heat. Mitigation strategies include:

- Storage : Keep solutions in amber vials at -20°C with antioxidants (e.g., BHT) to prevent degradation .

- Enzyme Inhibition : Use specific isomerase inhibitors (e.g., thiol-blocking agents) during extraction to stabilize the compound . Validation: Monitor stability via time-course HPLC analyses and report degradation half-lives under varying conditions .

Q. How can isotopic tracing clarify the metabolic flux of this compound in non-model plant systems?

- Pulse-Chase Experiments : Introduce -labeled precursors (e.g., -mevalonate) and track label incorporation into downstream terpenoids .

- RNA Interference : Silence candidate genes (e.g., iPI) in plant tissues and quantify intermediate accumulation via LC-MS/MS . Data Interpretation: Use metabolic flux analysis software (e.g., OpenFlux) to model pathway dynamics .

Methodological Challenges and Solutions

Q. How to address low yields of this compound in heterologous expression systems?

- Promoter Optimization : Use inducible promoters (e.g., pET system in E. coli) to balance enzyme expression and host viability .

- Cofactor Supplementation : Add NADPH regeneration systems (e.g., glucose dehydrogenase) to sustain reductase activity . Quality Control: Validate enzyme activity via in-gel assays (e.g., Native PAGE with NADPH-linked staining) .

Q. What computational tools predict the interaction of this compound with enzymatic binding sites?